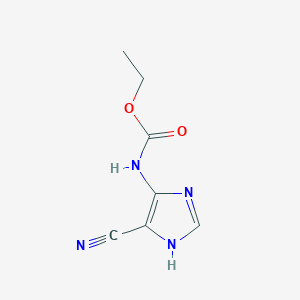

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate

Description

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate is a heterocyclic organic compound featuring an imidazole core substituted with a cyano (-CN) group at the 5-position and a carbamate (-O(CO)NH₂) moiety at the 4-position. This compound belongs to the imidazole family, which is renowned for its versatility in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and hydrogen-bonding capabilities.

Properties

CAS No. |

53982-61-9 |

|---|---|

Molecular Formula |

C7H8N4O2 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

ethyl N-(5-cyano-1H-imidazol-4-yl)carbamate |

InChI |

InChI=1S/C7H8N4O2/c1-2-13-7(12)11-6-5(3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

HCGFVYNZIXVWST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(NC=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with a cyano-substituted imidazole precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the carbamate group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.

Major Products Formed:

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with new functional groups.

Scientific Research Applications

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. The cyano and carbamate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Ethyl (5-cyano-1H-imidazol-4-yl)carbamate and its analogues:

Key Research Findings

Reactivity and Stability

- Cyano Group Influence: The 5-cyano substituent in the target compound likely enhances electrophilicity at the imidazole ring, making it reactive toward nucleophilic agents. This contrasts with Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, where the 4-amino group may participate in hydrogen bonding or coordination chemistry .

- Carbamate Stability: Ethyl carbamate (urethane) is prone to hydrolysis under acidic or alkaline conditions, forming ethanol and urea. While Ethyl (5-cyano-1H-imidazol-4-yl)carbamate may share similar instability, the electron-withdrawing -CN group could mitigate hydrolysis rates compared to simpler carbamates .

Biological Activity

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to elucidate its pharmacological potential.

Chemical Structure and Properties

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate features a five-membered imidazole ring substituted with a cyano group and an ethyl carbamate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole, including ethyl (5-cyano-1H-imidazol-4-yl)carbamate, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1 | Staphylococcus aureus | 32 | |

| 2 | Escherichia coli | 16 | |

| 3 | Candida albicans | 64 |

Cytotoxicity and Anticancer Activity

The cytotoxic potential of ethyl (5-cyano-1H-imidazol-4-yl)carbamate has been assessed in various cancer cell lines. A study reported that this compound exhibited significant growth inhibition in MCF-7 breast cancer cells, with a GI50 value indicating effective cytotoxicity.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

The mechanisms underlying the biological activity of ethyl (5-cyano-1H-imidazol-4-yl)carbamate are multifaceted:

- Inhibition of Enzymatic Activity : Compounds in the imidazole class often inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, which are critical for cancer cell proliferation.

- Disruption of Membrane Integrity : The antimicrobial action is believed to result from the disruption of bacterial cell membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of ethyl (5-cyano-1H-imidazol-4-yl)carbamate on MCF-7 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Testing

In another investigation, ethyl (5-cyano-1H-imidazol-4-yl)carbamate was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated potent antibacterial activity, suggesting its potential use as a therapeutic agent in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.